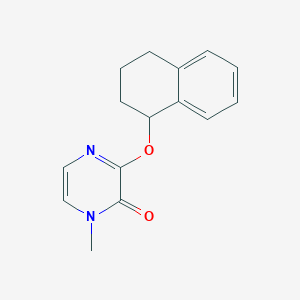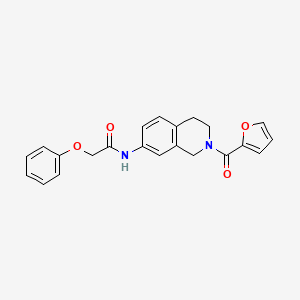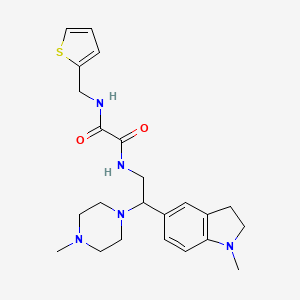
4-cyclopropyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
- Yıldırım, Kandemir, and Demir (2005) studied the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, which are structurally related to 4-cyclopropyl-1H-pyrazole-5-carboxamide. They focused on understanding the reaction mechanisms through experimental and theoretical methods (Yıldırım, Kandemir, & Demir, 2005).
- El‐Mekabaty (2014) reviewed the preparation methods and chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound with a similar structure, emphasizing its role as a building block in synthesizing pharmacologically interesting heterocyclic compounds (El‐Mekabaty, 2014).
Anticancer Research
- Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells. They specifically studied DNA-binding interactions to understand the antitumor mechanisms of these compounds (Lu et al., 2014).
- Hafez et al. (2013) explored the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, evaluating their antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Agricultural Applications
- Zhao et al. (2017) conducted a study on pyrazole carboxamide derivatives, focusing on their fungicidal and nematocidal activities. This research highlights the potential of such compounds in agriculture (Zhao et al., 2017).
- Wu et al. (2017) designed and synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their insecticidal activities against various pests (Wu et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 4-cyclopropyl-1H-pyrazole-5-carboxamide are certain types of fungi and insects . This compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that similar compounds can inhibit mitochondrial electron transfer by targeting succinate dehydrogenase (sdh) . This inhibition blocks the energy synthesis of the pathogens, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound likely involve the disruption of energy production in the target organisms. By inhibiting SDH, the compound prevents the normal functioning of the citric acid cycle, a crucial biochemical pathway for energy production .
Result of Action
The result of the action of this compound is the death of the target organisms. The compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Direcciones Futuras
Pyrazole-5-carboxamide derivatives, including 4-cyclopropyl-1H-pyrazole-5-carboxamide, have shown promising biological activities, suggesting they could be further explored for potential applications in medicine and agriculture . For instance, they could be used as a precursor structure for the design of new pesticides .
Propiedades
IUPAC Name |
4-cyclopropyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)6-5(3-9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLMTVUBWHQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309456-23-1 |
Source


|
| Record name | 4-cyclopropyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

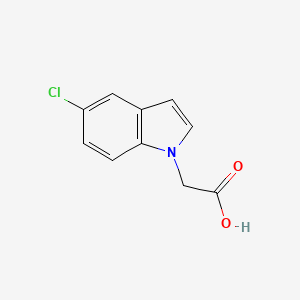
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
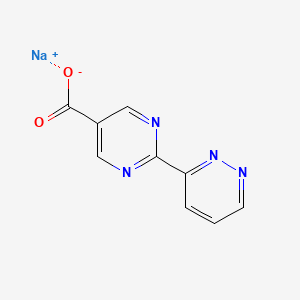
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
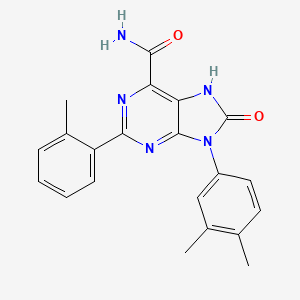
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
